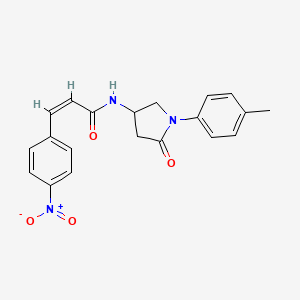![molecular formula C11H16N2OS B3005120 3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2197892-16-1](/img/structure/B3005120.png)
3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane , also known as N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine , is a novel compound synthesized through the Hantzsch thiazole synthesis method. This reaction involves the combination of two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide . The resulting compound exhibits interesting properties and potential applications .
Synthesis Analysis
The synthesis of this compound occurs under specific conditions using the Hantzsch thiazole synthesis approach. The reaction yields N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine . The compound’s structure is characterized by its thiazole ring, which plays a crucial role in its biological activity .
Molecular Structure Analysis
The molecular formula of 3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is C₁₉H₁₄BrFN₄S . Its exact mass is approximately 428.01 g/mol . The compound’s IR, 1H-NMR, 13C-NMR , and mass spectral data provide insights into its chemical structure and functional groups .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned, its thiazole scaffold suggests potential reactivity. Thiazoles have been widely explored in drug development, including antifungal, antiretroviral, and antineoplastic agents. Further studies are needed to elucidate its reactivity with various functional groups .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives exhibit significant antimicrobial properties . They have been used in the development of various antimicrobial agents, including sulfazole, which is known for its effectiveness against bacteria . The structural feature of thiazole is crucial in the synthesis of compounds that target microbial pathogens.
Anticancer Activity
Thiazoles also play a role in anticancer therapies . Compounds like tiazofurin have been studied for their potential to inhibit cancer cell growth . The modification of thiazole-based compounds can lead to new molecules with potent antitumor activities.
Antidiabetic and Anti-inflammatory Activities
The versatility of thiazole derivatives extends to antidiabetic and anti-inflammatory medications. They are involved in the synthesis of drugs that manage diabetes and inflammation, contributing to a better quality of life for patients with these chronic conditions .
Anti-Alzheimer’s and Neuroprotective Effects
Thiazole derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s. Their role in the synthesis of neurotransmitters and their neuroprotective effects make them valuable in this field of research .
Antihypertensive and Cardiovascular Applications
In the realm of cardiovascular research, thiazole derivatives are used to develop antihypertensive drugs . They help in managing blood pressure and have potential applications in treating other cardiovascular conditions .
Antioxidant Properties
Thiazole compounds have been identified with antioxidant properties , which are essential in combating oxidative stress in cells. This application is crucial in the prevention of diseases caused by free radicals .
Mécanisme D'action
Target of Action
The primary targets of 3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[22Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, they can act as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Propriétés
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8-7-15-11(12-8)14-10-6-13-4-2-9(10)3-5-13/h7,9-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQDJDNEMOBUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2CN3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



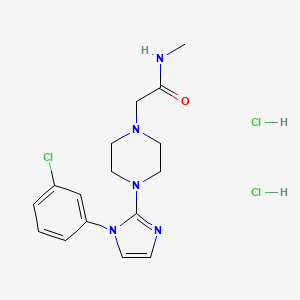

![N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3005048.png)
![3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3005049.png)
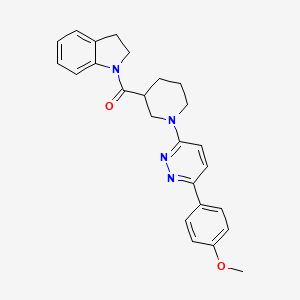
![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B3005051.png)
![methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B3005053.png)
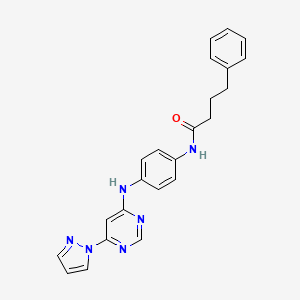
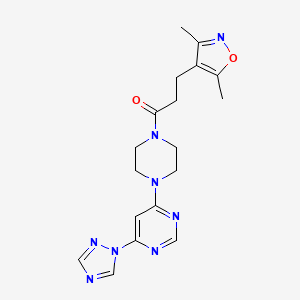
![2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3005056.png)

